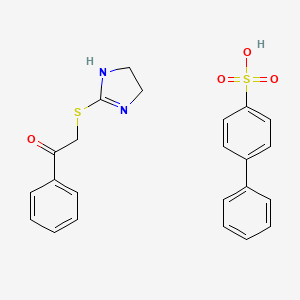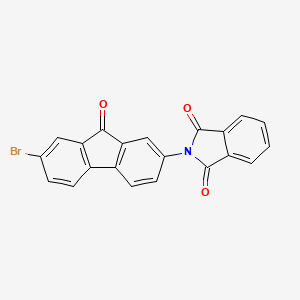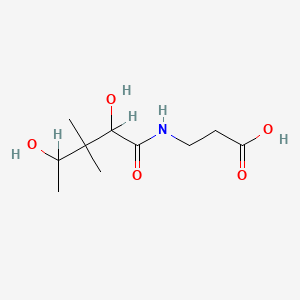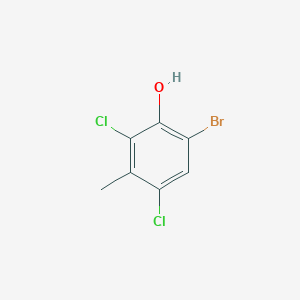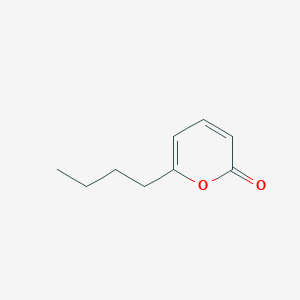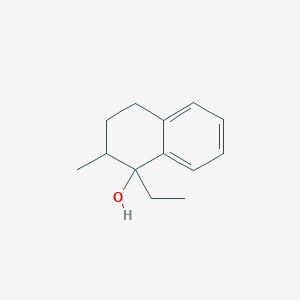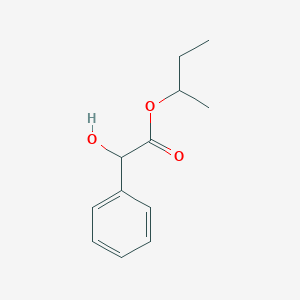
Butan-2-yl hydroxy(phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl hydroxy(phenyl)acetate: is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound is characterized by the presence of a butan-2-yl group attached to a hydroxy(phenyl)acetate moiety. The structure of this compound includes a phenyl ring, which contributes to its aromatic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butan-2-yl hydroxy(phenyl)acetate typically involves esterification reactions. One common method is the reaction between butan-2-ol and hydroxy(phenyl)acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Butan-2-ol+Hydroxy(phenyl)acetic acidH2SO4Butan-2-yl hydroxy(phenyl)acetate+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Butan-2-yl hydroxy(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Phenolic compounds.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Butan-2-yl hydroxy(phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s ester group makes it a potential candidate for studying ester hydrolysis by enzymes.
Medicine: It can be explored for its potential therapeutic properties, particularly in drug design and development.
Industry: The compound is used in the flavor and fragrance industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of butan-2-yl hydroxy(phenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters. The phenyl ring can also participate in aromatic interactions with other molecules, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Butan-2-yl acetate: Similar ester structure but lacks the phenyl ring.
Phenyl acetate: Contains the phenyl ring but lacks the butan-2-yl group.
Hydroxy(phenyl)acetate: Contains the phenyl ring and hydroxy group but lacks the butan-2-yl group.
Uniqueness: Butan-2-yl hydroxy(phenyl)acetate is unique due to the combination of the butan-2-yl group and the hydroxy(phenyl)acetate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
6290-32-0 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
butan-2-yl 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C12H16O3/c1-3-9(2)15-12(14)11(13)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3 |
Clé InChI |
HFSGWDZFNVDYJK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


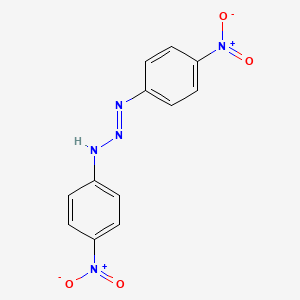
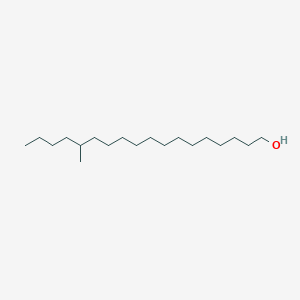
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)

